ethyl 4-[(benzenesulfonyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-[(benzenesulfonyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a benzenesulfonyloxy group at position 4, a 4-methylphenyl substituent at position 1, and an ethyl ester at position 2. The benzenesulfonyloxy group introduces strong electron-withdrawing and steric effects, distinguishing it from analogs with simpler substituents (e.g., halogens or alkoxy groups).
Properties
IUPAC Name |
ethyl 4-(benzenesulfonyloxy)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-3-27-20(24)19-17(28-29(25,26)16-7-5-4-6-8-16)13-18(23)22(21-19)15-11-9-14(2)10-12-15/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVPSVYWWXMZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(benzenesulfonyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. The starting materials may include 4-methylphenylhydrazine, ethyl acetoacetate, and benzenesulfonyl chloride. The reaction conditions often require the use of solvents such as ethanol or dichloromethane, and catalysts like triethylamine or pyridine.
Step 1: Formation of the hydrazone intermediate by reacting 4-methylphenylhydrazine with ethyl acetoacetate.
Step 2: Cyclization of the hydrazone intermediate to form the pyridazine ring.
Step 3: Introduction of the benzenesulfonyloxy group through a sulfonylation reaction using benzenesulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[(benzenesulfonyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of ethyl 4-[(benzenesulfonyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects and Reactivity
Benzenesulfonyloxy vs. Sulfanyl/Thioether Groups :
The target compound’s benzenesulfonyloxy group (–OSO₂C₆H₅) is distinct from sulfanyl (–S–) substituents found in analogs like ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 339031-45-7) . Sulfonyloxy groups are superior leaving groups, enhancing reactivity in nucleophilic substitution or elimination reactions. In contrast, sulfanyl groups contribute to lipophilicity and may stabilize radicals or coordinate metals.- 4-Methylphenyl vs. Other Aromatic Substituents: The 4-methylphenyl group at position 1 provides moderate steric bulk and electron-donating effects compared to substituents in derivatives, such as 3-chlorophenyl (electron-withdrawing) or 4-hydroxyphenyl (hydrogen-bonding capable). For example, ethyl 5-cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d) exhibits a high melting point (220–223°C), attributed to intermolecular hydrogen bonding .
Physical Properties
- Melting Points and Solubility: Derivatives with polar substituents (e.g., –OH, –NO₂) generally exhibit higher melting points due to intermolecular interactions. For instance, compound 12d (4-hydroxyphenyl) melts at 220–223°C , whereas analogs with non-polar groups, such as ethyl 5-cyano-4-methyl-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (12c), melt at 106–110°C . The target compound’s benzenesulfonyloxy group may reduce crystallinity compared to hydroxylated analogs but increase thermal stability relative to thioethers.
- Molecular Weight and Lipophilicity: The molecular weight of the target compound is expected to exceed 400 g/mol (based on similar derivatives in and ).
Tabulated Comparison of Key Derivatives
Biological Activity
Ethyl 4-[(benzenesulfonyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity in different biological systems.
Chemical Structure
The compound belongs to the class of pyridazines, characterized by a six-membered ring containing two nitrogen atoms. Its IUPAC name is this compound, with the following molecular formula:
| Component | Value |
|---|---|
| Molecular Formula | C20H18N2O6S |
| Molecular Weight | 402.43 g/mol |
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Pyridazine Ring : Achieved through the condensation of hydrazines with diketones or ketoesters.
- Introduction of the Phenylsulfonyl Group : Sulfonylation using phenylsulfonyl chloride in the presence of a base.
- Esterification : The carboxylate group is introduced through esterification with ethyl alcohol and an acid catalyst.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
- Receptor Binding : Interaction with cellular receptors can modulate signal transduction pathways, influencing various cellular responses.
- Pathway Modulation : The compound may affect biochemical pathways, leading to changes in cell proliferation and apoptosis .
Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant antibacterial and antifungal activities. For example, certain synthesized compounds showed potent inhibition against various strains of bacteria and fungi, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Properties
Studies have evaluated the anticancer potential of related compounds in vitro against multiple cancer cell lines. Some derivatives showed notable anti-proliferative effects, suggesting that they may inhibit cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Evaluation :
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | MIC values as low as 0.12 µg/mL | |
| Antifungal | Significant inhibition against fungi | |
| Anticancer | Inhibition of cancer cell proliferation |
Comparison with Other Compounds
| Compound Name | Biological Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial/Antifungal | 0.12 |
| Pyrazole Derivative 13b | Antibacterial | 0.12 |
| Quinoline Derivative | Anticancer | Varies |
Q & A
Q. What are the key steps in synthesizing ethyl 4-[(benzenesulfonyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate?
The synthesis typically involves multi-step reactions:
Formation of the dihydropyridazine core : Cyclization of hydrazine derivatives with diketones or ketoesters under controlled temperatures (60–80°C) in polar aprotic solvents like DMF .
Sulfonylation : Introduction of the benzenesulfonyl group via reaction with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to activate the hydroxyl intermediate .
Esterification : Ethyl ester formation using ethanol under acid catalysis (e.g., H₂SO₄) .
Critical considerations : Reaction time, solvent purity, and intermediate purification (e.g., column chromatography) are essential to achieve >85% yield .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 455.12 [M+H]⁺) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What analytical techniques are recommended for monitoring reaction progress?
- Thin-Layer Chromatography (TLC) : Track intermediates using silica plates and UV visualization .
- Infrared Spectroscopy (IR) : Detect functional groups (e.g., sulfonate S=O stretching at 1350–1150 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions .
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance sulfonate group incorporation .
- Computational modeling : Quantum chemical calculations (DFT) to predict transition states and optimize solvent effects (e.g., toluene vs. DMF) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Compare analogues with halogen (Cl, F) or methoxy groups at the 4-methylphenyl position (Table 1) .
- Biological assays : Test inhibitory activity against enzymes (e.g., kinases) to correlate substituent effects with potency .
Q. Table 1: SAR Comparison of Analogues
| Substituent (R) | Enzyme Inhibition (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Methylphenyl | 120 ± 15 | 25 |
| 4-Fluorophenyl | 85 ± 10 | 18 |
| 3-Chlorophenyl | 210 ± 20 | 12 |
Q. How can researchers resolve contradictions in reported biological activity data?
- Reproducibility checks : Validate assays under standardized conditions (pH 7.4, 37°C) .
- Metabolic stability testing : Use liver microsomes to identify degradation products that may skew activity .
- Crystallography : X-ray diffraction to confirm binding modes and rule out conformational artifacts .
Q. What methodologies are recommended for elucidating the mechanism of action?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Kinetic studies : Monitor time-dependent inhibition using fluorogenic substrates .
Q. How does the sulfonate group influence stability under physiological conditions?
- Hydrolytic stability : The benzenesulfonyl group resists hydrolysis at pH 7.4 but degrades in acidic environments (pH <5) .
- Photodegradation : Store compounds in amber vials to prevent UV-induced cleavage of the sulfonate ester .
Methodological Considerations
Q. What advanced techniques are used to study substituent effects on bioactivity?
- Molecular docking : AutoDock Vina to predict binding poses with target enzymes (e.g., COX-2) .
- Free-Wilson analysis : Statistically correlate substituent properties (e.g., logP, Hammett σ) with activity .
Q. How can researchers mitigate challenges in scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
